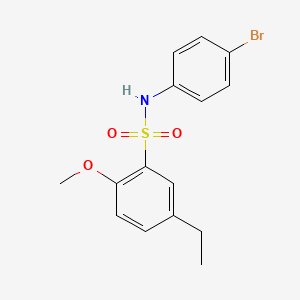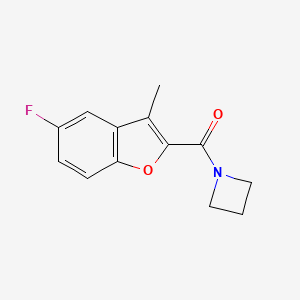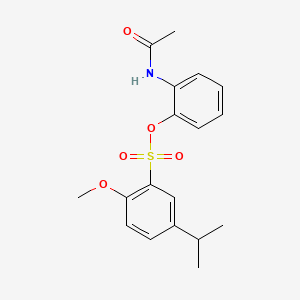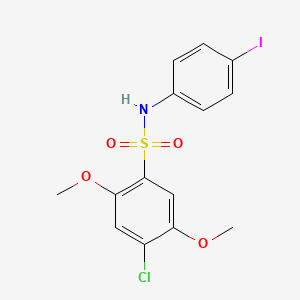![molecular formula C15H12Cl2F3NO4S B7454116 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-715, and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
作用機序
TAK-715 works by inhibiting the activity of the enzyme p38 MAP kinase. This enzyme plays a key role in the inflammatory response, and by inhibiting its activity, TAK-715 has the potential to reduce inflammation and alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that TAK-715 has a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, TAK-715 has been shown to have antioxidant effects and to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using TAK-715 in laboratory experiments is its potent inhibitory effect on p38 MAP kinase. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of using TAK-715 is its potential toxicity. Studies have shown that TAK-715 can have toxic effects on certain cell types, and care must be taken when using this compound in laboratory experiments.
将来の方向性
There are several potential future directions for research on TAK-715. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase. Another area of interest is the investigation of the potential use of TAK-715 as a treatment for other diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the potential toxic effects of TAK-715 and to develop strategies to mitigate these effects.
合成法
The synthesis of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide is a complex process that involves several steps. The first step involves the synthesis of 2,5-dimethoxybenzenesulfonyl chloride, which is then reacted with 2-chloro-5-(trifluoromethyl)aniline to form the intermediate product. This intermediate is then reacted with 4-chloroaniline to produce the final product, TAK-715.
科学的研究の応用
TAK-715 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of TAK-715 as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Studies have shown that TAK-715 is a potent inhibitor of the enzyme p38 MAP kinase, which plays a key role in the inflammatory response. By inhibiting this enzyme, TAK-715 has the potential to reduce inflammation and alleviate the symptoms of inflammatory diseases.
特性
IUPAC Name |
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F3NO4S/c1-24-12-7-14(13(25-2)6-10(12)17)26(22,23)21-11-5-8(15(18,19)20)3-4-9(11)16/h3-7,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJBQVWNDOZECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F3NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)




